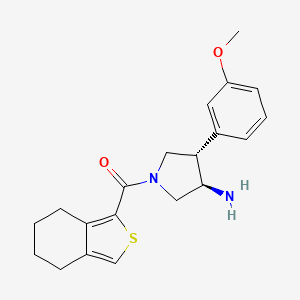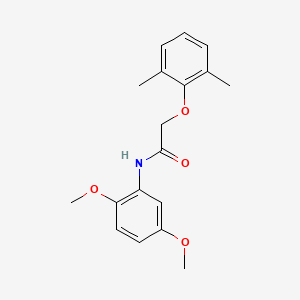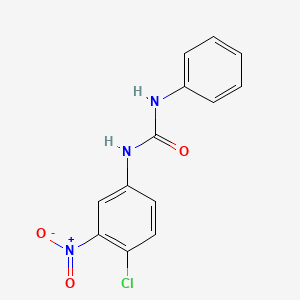![molecular formula C21H32N4O3 B5538531 N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5538531.png)
N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related tetrahydro-1,4-diazepinones involves intramolecular cyclocondensation reactions, as demonstrated in the production of 4-oxo-1,4,5,6,7,8-hexahydro-1H-pyrazolo[3,4-e]-[1,4]diazepine-7-carbonitriles and their conversion into carboxamides and carboxylic acids under specific conditions (Kemskii et al., 2014)(Kemskii et al., 2014). This methodology may offer insights into the synthesis approaches for N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide.
Molecular Structure Analysis
Molecular structure analysis often involves a combination of spectroscopic and crystallographic techniques to elucidate the compound's framework. For instance, the structural elucidation of similar compounds like N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide reveals the complexity and the necessity of detailed analysis for understanding the molecular architecture (McLaughlin et al., 2016)(McLaughlin et al., 2016).
科学的研究の応用
Therapeutic Potential in Dementia and Neuropathic Pain
Compounds structurally related to N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide have been investigated for their therapeutic potential. For instance, structurally novel histamine H3 receptor antagonists have been studied for their ability to improve memory impairment and secondary allodynia, suggesting potential applications in dementia and neuropathic pain management. These compounds exhibited high affinity for human and rat H3 receptors and showed significant effects in pharmacodynamic models, such as reversing scopolamine-induced amnesia and capsaicin-induced reductions in paw withdrawal threshold (Medhurst et al., 2007).
Chemical Synthesis and Structural Derivatives
The synthesis and exploration of structural derivatives of diazepine-based compounds have been a significant area of research. These studies include the synthesis of 4-oxo-1,4,5,6,7,8-hexahydro-1H-pyrazolo[3,4-e][1,4]diazepine derivatives and their transformation into carboxamides and carboxylic acids, demonstrating the versatility of these compounds in chemical synthesis and the potential for developing novel pharmaceuticals (Kemskii et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[[5-(cyclobutanecarbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]methyl]-2,2-dimethyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O3/c1-21(2)12-16(7-10-28-21)19(26)22-13-17-11-18-14-24(8-4-9-25(18)23-17)20(27)15-5-3-6-15/h11,15-16H,3-10,12-14H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSPDFOAZOBIIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(=O)NCC2=NN3CCCN(CC3=C2)C(=O)C4CCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,3-thiazol-2-yl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5538449.png)
![4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5538453.png)
![4-hydroxy-2-oxo-6-{[3-(trifluoromethyl)benzyl]thio}-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5538461.png)
![3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5538476.png)
![(1S*,5R*)-6-benzyl-3-[(2-methoxy-3-pyridinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538482.png)
![5-(4-tert-butylphenyl)-4-[(4-propoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5538487.png)
![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5538488.png)
![1-butyl-4-[2-(4-fluoropiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5538494.png)
![4-[(2-methoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5538498.png)
![(4S)-4-isopropyl-3-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5538505.png)


![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5538533.png)
